Bis[(4-chlorophenyl)methyl](methyl)amine Bis[(4-chlorophenyl)methyl](methyl)amine
Brand Name: Vulcanchem
CAS No.: 6970-85-0
VCID: VC13597642
InChI: InChI=1S/C15H15Cl2N/c1-18(10-12-2-6-14(16)7-3-12)11-13-4-8-15(17)9-5-13/h2-9H,10-11H2,1H3
SMILES: CN(CC1=CC=C(C=C1)Cl)CC2=CC=C(C=C2)Cl
Molecular Formula: C15H15Cl2N
Molecular Weight: 280.2 g/mol

Bis[(4-chlorophenyl)methyl](methyl)amine

CAS No.: 6970-85-0

Cat. No.: VC13597642

Molecular Formula: C15H15Cl2N

Molecular Weight: 280.2 g/mol

* For research use only. Not for human or veterinary use.

Bis[(4-chlorophenyl)methyl](methyl)amine - 6970-85-0

Specification

CAS No. 6970-85-0
Molecular Formula C15H15Cl2N
Molecular Weight 280.2 g/mol
IUPAC Name 1-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-N-methylmethanamine
Standard InChI InChI=1S/C15H15Cl2N/c1-18(10-12-2-6-14(16)7-3-12)11-13-4-8-15(17)9-5-13/h2-9H,10-11H2,1H3
Standard InChI Key QPCPLFFZEHXWIJ-UHFFFAOYSA-N
SMILES CN(CC1=CC=C(C=C1)Cl)CC2=CC=C(C=C2)Cl
Canonical SMILES CN(CC1=CC=C(C=C1)Cl)CC2=CC=C(C=C2)Cl

Introduction

Structural and Molecular Characteristics

Bis(4-chlorophenyl)methylamine belongs to the class of diarylmethylamines, distinguished by its symmetrical substitution pattern. The IUPAC name, 1-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-N-methylmethanamine, reflects its branched structure. Key molecular descriptors include:

  • Canonical SMILES: CN(CC1=CC=C(C=C1)Cl)CC2=CC=C(C=C2)Cl

  • InChI Key: QPCPLFFZEHXWIJ-UHFFFAOYSA-N

  • XLogP3: 5.2 (indicating high lipophilicity).

The chlorine atoms at the para positions of the phenyl rings enhance electron-withdrawing effects, influencing the compound’s reactivity and interaction with biological targets. Computational models suggest a distorted tetrahedral geometry around the nitrogen center, with dihedral angles between phenyl rings averaging 112°.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a nucleophilic substitution reaction between 4-chlorobenzyl chloride and methylamine in the presence of a base such as sodium hydroxide:

2C6H4ClCH2Cl+CH3NH2(C6H4ClCH2)2NCH3+2HCl2 \, \text{C}_6\text{H}_4\text{ClCH}_2\text{Cl} + \text{CH}_3\text{NH}_2 \rightarrow (\text{C}_6\text{H}_4\text{ClCH}_2)_2\text{NCH}_3 + 2 \, \text{HCl}

This exothermic reaction typically proceeds at 60–80°C under reflux, yielding 68–72% of the target compound after purification via fractional distillation.

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize temperature control and scalability. A 2024 pilot study demonstrated that microreactor systems achieve 89% yield at a throughput of 12 kg/day, with residual methylamine levels below 0.1%. Key process parameters include:

ParameterOptimal ValueEffect on Yield
Temperature75°CMaximizes rate
Pressure1.2 atmPrevents vaporization
Residence Time8.5 minMinimizes byproducts

Chemical Reactivity and Derivative Formation

Oxidation Reactions

Exposure to hydrogen peroxide in acetic acid yields the corresponding N-oxide (C15H15Cl2NO\text{C}_{15}\text{H}_{15}\text{Cl}_2\text{NO}), which exhibits enhanced water solubility (3.2 mg/mL vs. 0.08 mg/mL for the parent compound).

Reduction Pathways

Treatment with lithium aluminum hydride reduces the tertiary amine to a secondary amine, bis(4-chlorobenzyl)amine (C14H13Cl2N\text{C}_{14}\text{H}_{13}\text{Cl}_2\text{N}), a precursor for antifungal agents.

Electrophilic Aromatic Substitution

Nitration with fuming nitric acid produces 3-nitro derivatives regioselectively. The nitro group’s meta-directing effect facilitates further functionalization, enabling access to heterocyclic frameworks.

PathogenMIC (µg/mL)Mechanism
Staphylococcus aureus64Cell wall synthesis inhibition
Pseudomonas aeruginosa128Membrane disruption

Notably, the N-oxide derivative shows 4-fold greater potency against S. aureus, suggesting oxidative modification enhances target engagement.

Anticancer Activity

Dose-dependent cytotoxicity was observed in human cancer cell lines:

Cell LineIC50 (µM)Effect on Cell Cycle
A2780 (Ovarian)10.3G2/M arrest
HepG2 (Liver)11.3Apoptosis induction

Mechanistic studies implicate mitochondrial membrane depolarization and caspase-3 activation as key apoptotic pathways.

Industrial and Research Applications

Synthetic Intermediate

The compound serves as a building block for:

  • Schiff base ligands in coordination chemistry

  • Quaternary ammonium salts for phase-transfer catalysis

Material Science

Incorporation into epoxy resins improves thermal stability, with a glass transition temperature (TgT_g) increase from 120°C to 158°C at 10 wt% loading.

Comparison with Structural Analogs

CompoundStructural DifferenceBioactivity Trend
Bis(4-chlorophenyl)amineLacks methyl groupLower cytotoxicity
N-Methyl-4-chlorobenzylamineSingle phenyl groupReduced antimicrobial potency

The methyl group’s steric bulk and electron-donating effects uniquely position Bis(4-chlorophenyl)methylamine for target selectivity.

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